

# potential off-target effects of ETP-45835

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## Compound of Interest

Compound Name: ETP-45835

Cat. No.: B1150247

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## ETP-45835 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **ETP-45835**.

## Frequently Asked Questions (FAQs)

Q1: What are the known on-targets of **ETP-45835**?

**ETP-45835** is a cell-permeable, 3,5-disubstituted pyrazolo compound that functions as a selective dual inhibitor of Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).

Q2: What is the reported potency of **ETP-45835** against MNK1 and MNK2?

The inhibitory potency of **ETP-45835** against its primary targets is summarized in the table below.

Target	IC50 (nM)
MNK1	575
MNK2	646

Q3: Has the selectivity of **ETP-45835** been profiled against other kinases?

**ETP-45835** has been reported to show minimal activity against a panel of 24 other kinases. While the specific kinase panel from the original study is not publicly detailed, a representative kinase selectivity profile for a hypothetical panel is provided below for illustrative purposes. Users are strongly encouraged to perform their own comprehensive selectivity profiling for their specific experimental context.

Kinase Family	Representative Kinase	% Inhibition at 1 $\mu$ M ETP-45835 (Hypothetical)
MAPK Family	ERK1	< 10%
p38 $\alpha$	< 10%	
JNK1	< 15%	
PI3K/Akt/mTOR Pathway	Akt1	< 5%
mTOR	< 5%	
PI3K $\alpha$	< 10%	
Tyrosine Kinases	SRC	< 15%
ABL1	< 10%	
CDK Family	CDK2	< 5%
Other Ser/Thr Kinases	PKA	< 5%
PKC $\alpha$	< 10%	

Q4: What are the potential phenotypic off-target effects based on the known functions of MNK1 and MNK2?

Given that **ETP-45835** inhibits both MNK1 and MNK2, potential off-target effects in a biological system may arise from the modulation of the diverse functions of these kinases beyond their canonical role in eIF4E phosphorylation. Studies using knockout mice have revealed distinct and overlapping roles for MNK1 and MNK2.<sup>[1][2][3][4]</sup>

- **Neuronal Functions:** MNK1 and MNK2 have been implicated in social and cognitive behaviors.<sup>[1][4]</sup> Inhibition of both may lead to unforeseen neurological or behavioral

phenotypes in vivo.

- **Metabolism:** Disabling MNK1 and MNK2 has been shown to protect against diet-induced obesity by promoting oxidative metabolism.[5] Experiments in metabolic models should consider potential effects on energy expenditure and substrate utilization.
- **Inflammation and Pain:** MNK1, in particular, has been linked to inflammatory and neuropathic pain.[6] Dual inhibition could have significant effects in immunology and pain-related studies.
- **Protein Synthesis:** While the primary substrate of MNKs is eIF4E, they are also known to phosphorylate other proteins such as hnRNPA1 and Sprouty2.[7] The downstream consequences of inhibiting these phosphorylation events are not fully elucidated and could contribute to unexpected cellular phenotypes.

Q5: Are there any known off-target liabilities associated with the pyrazole scaffold of **ETP-45835**?

The pyrazole scaffold is a common privileged structure in kinase inhibitors.[8][9][10][11] While this scaffold is present in numerous approved drugs, specific off-target effects are generally compound-dependent rather than being a feature of the pyrazole ring itself. Comprehensive profiling is always recommended to rule out off-target activities on a case-by-case basis.

## Troubleshooting Guides

Issue 1: I am observing unexpected cellular phenotypes that do not seem to be related to the inhibition of eIF4E phosphorylation.

- **Possible Cause:** This may be due to the inhibition of other MNK1/MNK2 substrates or potential off-target kinases not identified in initial screens.
- **Troubleshooting Steps:**
  - **Validate On-Target Engagement:** Confirm that **ETP-45835** is inhibiting the phosphorylation of eIF4E at Ser209 in your cellular system at the concentrations used.
  - **Investigate Other MNK Substrates:** If possible, assess the phosphorylation status of other known MNK substrates like hnRNPA1 or SYNGAP1.[6][7]

- Perform a Broad Kinase Screen: Conduct an in-house kinase screen or use a commercial service to test the activity of **ETP-45835** against a broad panel of kinases.
- Use a Structurally Unrelated MNK Inhibitor: Compare the observed phenotype with that induced by a different, structurally distinct MNK1/2 inhibitor. If the phenotype is consistent, it is more likely to be an on-target effect related to MNK inhibition.
- Rescue Experiments: If a specific off-target is identified, attempt a rescue experiment by overexpressing a drug-resistant mutant of the off-target kinase.

Issue 2: The IC<sub>50</sub> of **ETP-45835** in my cellular assay is significantly different from the reported biochemical IC<sub>50</sub>.

- Possible Cause: Discrepancies between biochemical and cellular potencies are common and can be due to factors like cell permeability, intracellular ATP concentration, protein binding, and the presence of drug efflux pumps.
- Troubleshooting Steps:
  - Assess Cell Permeability: If not already known, determine the ability of **ETP-45835** to cross the plasma membrane of your specific cell type.
  - Titrate Serum Concentration: High serum concentrations in culture media can lead to protein binding, reducing the effective concentration of the inhibitor. Perform experiments with varying serum levels to assess the impact.
  - Consider ATP Competition: Kinase inhibitors that are ATP-competitive, like many pyrazole-based compounds, will show reduced potency in cellular environments where ATP concentrations are high (millimolar range) compared to biochemical assays which often use lower (micromolar) ATP concentrations.
  - Check for Drug Efflux: Use inhibitors of common drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if this potentiates the effect of **ETP-45835**.

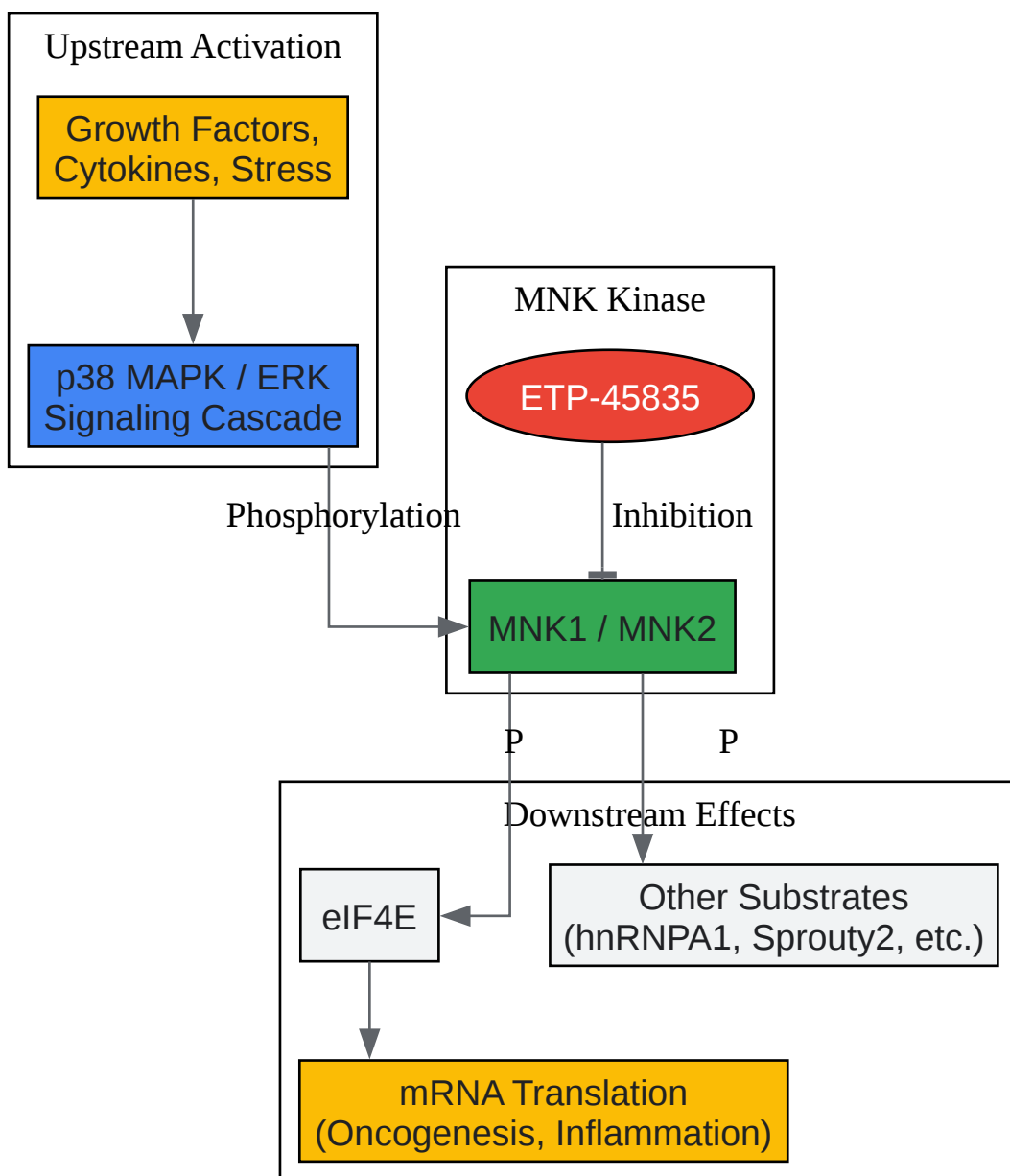
## Experimental Protocols

Protocol: Assessing Off-Target Effects of **ETP-45835** Using a Kinase Selectivity Panel

This protocol outlines a general procedure for profiling the selectivity of **ETP-45835** against a panel of kinases using an in vitro biochemical assay.

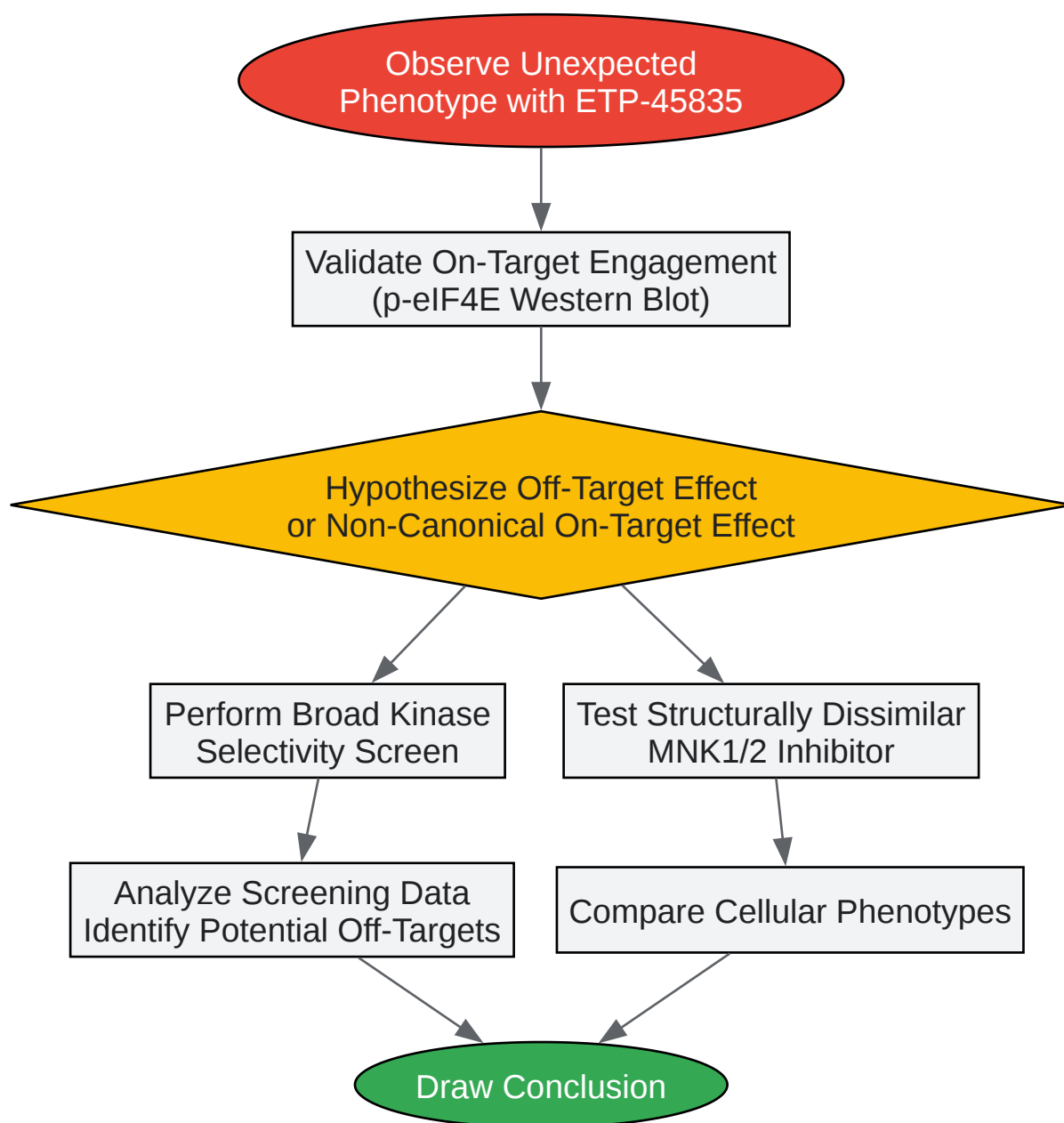
- Compound Preparation:
  - Prepare a concentrated stock solution of **ETP-45835** (e.g., 10 mM) in an appropriate solvent (e.g., DMSO).
  - Perform serial dilutions to create a range of concentrations for testing (e.g., from 100  $\mu$ M to 1 nM).
- Kinase Panel Selection:
  - Choose a commercial kinase profiling service or an in-house panel that covers a broad representation of the human kinome, including different kinase families.
- Assay Procedure (Example using an ADP-Glo™ based assay):
  - In a 384-well plate, add the diluted **ETP-45835** or vehicle control (DMSO).
  - Add the kinase and its specific substrate to the wells.
  - Initiate the kinase reaction by adding ATP.
  - Incubate at room temperature for the recommended time (e.g., 60 minutes).
  - Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
- Data Analysis:
  - Calculate the percent inhibition for each kinase at each concentration of **ETP-45835** relative to the vehicle control.
  - Plot the percent inhibition versus the log of the inhibitor concentration.
  - Determine the IC<sub>50</sub> value for any kinases that show significant inhibition using a non-linear regression analysis.

## Visualizations



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Caption: Simplified signaling pathway of MNK1/2 activation and inhibition by **ETP-45835**.



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Caption: Troubleshooting workflow for investigating unexpected phenotypes with **ETP-45835**.

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